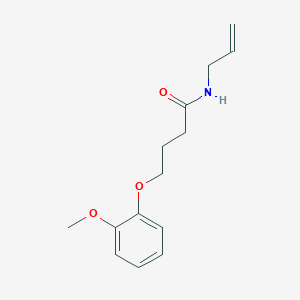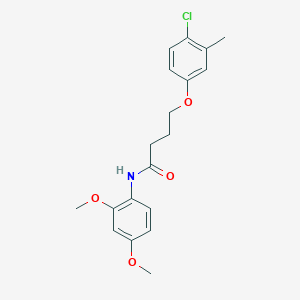![molecular formula C24H16BrNO2 B4647761 (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE](/img/structure/B4647761.png)
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE
Vue d'ensemble
Description
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a diphenyl group, and a dihydropyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the condensation of 4-bromobenzaldehyde with acetophenone to form the corresponding chalcone. This chalcone is then subjected to cyclization with phenylhydrazine to yield the desired dihydropyrrolone derivative. The reaction conditions often include the use of acidic or basic catalysts, solvents such as ethanol or methanol, and controlled temperatures to optimize the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated processes to ensure consistency and scalability. Techniques such as continuous flow synthesis and automated batch reactors can be employed to streamline the production process. These methods not only enhance the efficiency but also reduce the environmental impact by minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the use of polar aprotic solvents and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation reactions yield oxo derivatives, reduction reactions produce reduced forms of the compound, and substitution reactions result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, coatings, and polymers.
Mécanisme D'action
The mechanism of action of (2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its interaction with enzymes involved in oxidative stress pathways can result in antioxidant effects, while its binding to receptors in inflammatory pathways can lead to anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2Z)-2-(4-Bromophenyl)-2-butenedioic acid: This compound shares the bromophenyl group but differs in its overall structure and properties.
Dichloroaniline: Although structurally different, dichloroaniline compounds also contain halogenated aromatic rings and are used in various chemical applications.
Uniqueness
(2Z)-2-[2-(4-BROMOPHENYL)-2-OXOETHYLIDENE]-4,5-DIPHENYL-2,3-DIHYDRO-1H-PYRROL-3-ONE stands out due to its unique combination of functional groups and its potential for diverse chemical reactions. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound for scientific research and industrial applications.
Propriétés
IUPAC Name |
(2Z)-2-[2-(4-bromophenyl)-2-oxoethylidene]-4,5-diphenyl-1H-pyrrol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrNO2/c25-19-13-11-16(12-14-19)21(27)15-20-24(28)22(17-7-3-1-4-8-17)23(26-20)18-9-5-2-6-10-18/h1-15,26H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWZWXUFVBUOMH-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=CC(=O)C3=CC=C(C=C3)Br)C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N/C(=C\C(=O)C3=CC=C(C=C3)Br)/C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[({[1-(5-chloro-2-thienyl)ethyl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4647686.png)
![N-cyclopentyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4647692.png)
![N-(3-isopropoxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4647698.png)
![5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-[1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4647705.png)
![N-TERT-BUTYL-2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B4647710.png)
![2-(2-cyclohexylethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4647718.png)
![(4-PROPOXYPHENYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B4647726.png)

![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4647737.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4647742.png)
![2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4647749.png)

![(5E)-1-(3-chloro-2-methylphenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B4647765.png)
![METHYL 7-CYCLOPROPYL-3-{[METHYL(PHENYL)CARBAMOYL]METHYL}-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4647788.png)
